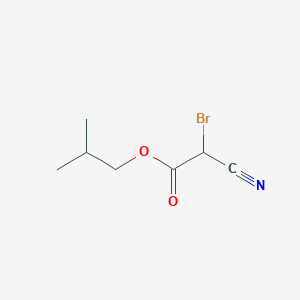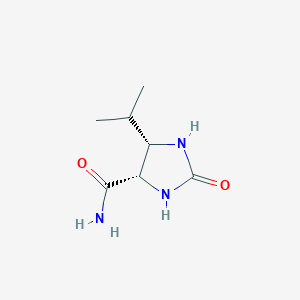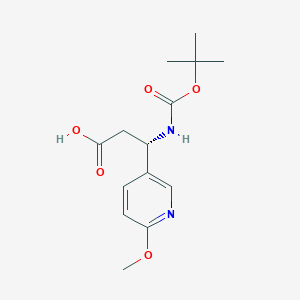
3-羟基十二烷酸甲酯
描述
“Methyl 3-hydroxydodecanoate” is a chemical compound with the molecular formula C13H26O3 . It is also known by other names such as “3-Hydroxydodecanoic acid, methyl ester” and "Dodecanoic acid, 3-hydroxy, methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 3-hydroxydodecanoate” consists of 13 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 230.3437 .
Physical And Chemical Properties Analysis
“Methyl 3-hydroxydodecanoate” has a molecular weight of 230.34 . It has a density of 0.9±0.1 g/cm3, a boiling point of 327.7±15.0 °C at 760 mmHg, and a flash point of 126.7±13.2 °C . It also has a molar refractivity of 65.5±0.3 cm3 .
科学研究应用
脂多糖分析: 3-羟基十二烷酸甲酯衍生物已用于气相色谱-质谱法分析脂多糖,特别是在鉴定 3-羟基十四烷酸和 3-羟基十六烷酸中。这些衍生物在检测中提供化学稳定性和灵敏度,被证明可用于分析药理产品中的细菌污染 (Mielniczuk 等人,1992 年).
生物合成研究: 在对雌性绿头鸭信息素生物合成的研究中,3-羟基十二烷酸甲酯衍生物被用于鉴定 3-羟基酸。该研究重点介绍了十二烷酸向 3-羟基十二烷酸的转化,提供了与信息素生产相关的酶促过程的见解 (Kolattukudy & Rogers, 1987).
塑料的化学回收: 一项研究证明了聚酰胺向 ω-羟基烷基酸的转化,其中 3-羟基十二烷酸甲酯从尼龙-12 中有效生成。该工艺为废旧塑料的回收利用提供了一种新方法 (Kamimura 等人,2014 年).
组织工程中的生物相容性: 3-羟基十二烷酸甲酯参与了聚羟基链烷酸酯 (PHA) 降解产物生物相容性的研究。这些研究对于评估 PHA 在组织工程应用中的适用性至关重要 (Sun 等人,2007 年).
手性 R-3-羟基烷基酸的生产: 已经对对映体纯 R-3-羟基烷基酸(包括 3-羟基十二烷酸甲酯)的生产进行了研究。本研究提出了一种生产这些酸的有效方法,这些酸在各个工业领域具有潜在应用 (de Roo 等人,2002 年).
安全和危害
When handling “Methyl 3-hydroxydodecanoate”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
属性
IUPAC Name |
methyl 3-hydroxydodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h12,14H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXCINYANGIBDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50993650 | |
| Record name | Methyl 3-hydroxydodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50993650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxydodecanoate | |
CAS RN |
72864-23-4 | |
| Record name | Methyl-3-hydroxydodec-5-enoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072864234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxydodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50993650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl 3-hydroxydodecanoate in bioplastic production?
A1: Methyl 3-hydroxydodecanoate is a monomer identified in polyhydroxyalkanoates (PHAs), a type of biodegradable and biocompatible plastic produced by microorganisms. [] Researchers have successfully demonstrated the production of PHAs by Pseudomonas putida MTCC 2475 using potato peel waste (Solanum tuberosum periderm) as a carbon source. [] Gas chromatography-mass spectrometry analysis of the resulting PHA revealed Methyl 3-hydroxydodecanoate as one of the constituent monomers, along with 3-Hydroxytetradecanoate and Hexadecanoic acid 3-Hydroxy methyl esters. [] This highlights the potential of utilizing food waste streams for sustainable bioplastic production.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



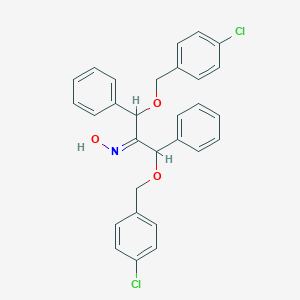
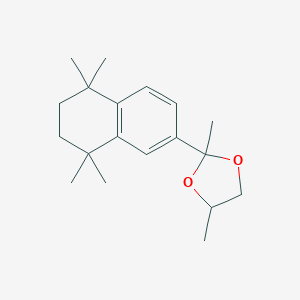
![3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI)](/img/structure/B164329.png)
